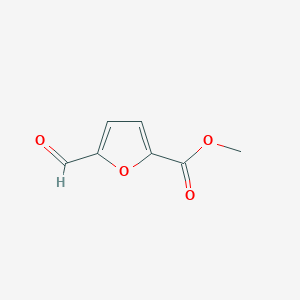

Methyl 5-formylfuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-formylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPOOUQFAUOHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484260 | |

| Record name | Methyl 5-formyl-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5904-71-2 | |

| Record name | Methyl 5-formyl-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-formylfuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 5 Formylfuran 2 Carboxylate

Strategies from 5-Hydroxymethylfurfural (B1680220) (HMF)

The conversion of HMF to Methyl 5-formylfuran-2-carboxylate involves the selective oxidation of the hydroxymethyl group to a methyl ester and the aldehyde group to a carboxylate, followed by esterification. The primary challenge lies in achieving high selectivity for the desired product while avoiding over-oxidation or side reactions.

Oxidative Esterification Approaches

Oxidative esterification provides a direct route to furan (B31954) esters from HMF. This approach combines oxidation and esterification in a single step, often utilizing molecular oxygen or air as a green oxidant in the presence of a suitable catalyst and an alcohol solvent, typically methanol (B129727).

The development of efficient and selective catalysts is paramount for the direct synthesis of this compound from HMF. Various catalytic systems, including those based on noble and non-noble metals, have been investigated to optimize yield and selectivity.

Gold nanoparticles supported on cerium oxide (Au/CeO₂) have emerged as highly effective catalysts for the aerobic oxidation of HMF. The catalytic activity is influenced by the morphology of the CeO₂ support, with nanorods demonstrating superior performance compared to cubes and octahedra. rsc.org This is attributed to a higher concentration of oxygen vacancies at the Au-CeO₂ interface on the rod-shaped support, which enhances the activation of the reactants. rsc.org

In a stepwise approach to produce dimethyl furan-2,5-dicarboxylate (MFDC), the oxidative esterification of a protected HMF derivative using an Au/CeO₂ catalyst yielded the protected form of this compound (PD-MFFC) in 91.0% yield after 6 hours at 100°C. tue.nl The use of gold catalysts supported on various metal oxides generally leads to high HMF conversion, with product distribution being dependent on the nature of the support. nih.gov

| Catalyst | Support Morphology | Key Findings | Reference |

|---|---|---|---|

| Au/CeO₂ | Rods | Higher catalytic activity and TOF (6.3 min⁻¹) due to more oxygen vacancies. | rsc.org |

| Au/CeO₂ | Cubes | Lower TOF (0.9 min⁻¹) compared to rods. | rsc.org |

| Au/CeO₂ | Octahedra | Lowest TOF (0.2 min⁻¹) among the tested morphologies. | rsc.org |

| Au/CeO₂ | Not Specified | Achieved 91.0% yield of protected this compound in a stepwise process. | tue.nl |

Bimetallic and multimetallic catalytic systems often exhibit enhanced activity and selectivity due to synergistic effects between the different metal components.

The Co-Mn-Br catalytic system, traditionally used in the Mid-Century process for terephthalic acid production, has been adapted for HMF oxidation. Optimization of reaction parameters, such as temperature and catalyst composition, can lead to high yields of the desired furan dicarboxylic acid by minimizing over-oxidation. researchgate.net One study achieved a 90% yield of 2,5-furandicarboxylic acid (FDCA) by optimizing the Co/Mn/Br ratio and reaction conditions. researchgate.net

Homogeneous and heterogeneous PdCoBi/C catalysts have been successfully employed for the aerobic oxidative esterification of HMF to dimethyl furan-2,5-dicarboxylate under atmospheric oxygen. rsc.org These systems demonstrated high yields, reaching up to 96% with the heterogeneous catalyst. rsc.org

| Catalyst System | Product | Yield | Key Features | Reference |

|---|---|---|---|---|

| Co-Mn-Br | 2,5-Furandicarboxylic acid (FDCA) | 90% | Optimized to reduce substrate burning; operates at lower temperatures than the traditional MC process. | researchgate.net |

| Heterogeneous PdCoBi/C | Dimethyl furan-2,5-dicarboxylate | 96% | Operates under atmospheric oxygen. | rsc.org |

| Homogeneous PdCoBi | Dimethyl furan-2,5-dicarboxylate | 93% | Effective under atmospheric oxygen. | rsc.org |

Synergistic catalysis involves the combination of different catalytic materials to achieve performance superior to the individual components.

A bimetallic system of cobalt and ruthenium supported on nitrogen-doped carbon (Co/Ru@N-C) has been developed for the oxidative esterification of HMF to dimethyl furan-2,5-dicarboxylate. researchgate.net This catalyst operates efficiently under flow conditions using oxygen as the oxidant. researchgate.net The porosity of the nitrogen-doped carbon support and the order of metal impregnation were found to be crucial for catalytic activity. researchgate.net

Furthermore, cobalt oxide supported on nitrogen-doped carbon has demonstrated good performance and stability in the base-free selective conversion of HMF. aalto.fi Ruthenium-based catalysts, particularly trivalent ruthenium, are effective for the oxidation of HMF to FDCA. nih.govnih.gov To enhance stability and prevent aggregation, ruthenium can be incorporated into a stable spinel structure and supported on carbon materials. nih.govnih.gov

| Catalyst System | Support | Key Features | Reference |

|---|---|---|---|

| Co/Ru | Nitrogen-doped Carbon | Effective for oxidative esterification of HMF under flow conditions. | researchgate.net |

| Cobalt Oxide | Nitrogen-doped Carbon | Good performance and stability in base-free HMF conversion. | aalto.fi |

| Ruthenium | Carbon Support | Trivalent ruthenium is effective for HMF oxidation to FDCA; stability is enhanced by incorporation into a spinel structure. | nih.govnih.gov |

The high reactivity of the formyl group in HMF can lead to undesired side reactions, such as oligomerization and over-oxidation, which reduce the yield of the desired product. A common strategy to mitigate these issues is the use of protecting agents to temporarily block the formyl group.

Acetalization of the formyl group of HMF with diols, such as 1,3-propanediol (PDO), has proven to be an effective protection strategy. tue.nltue.nltue.nl This approach suppresses degradation and premature oxidation of HMF, allowing for reactions to be carried out in more concentrated solutions. tue.nltue.nl For instance, the oxidation of HMF-acetal using a hydroxyapatite-supported gold catalyst can selectively produce the acetal of 5-formylfuran-2-carboxylic acid (FFCA) in high yield. tue.nltue.nl The protecting group can then be removed under acidic conditions to yield the free FFCA, with high recovery of the protecting agent. tue.nltue.nl This stepwise approach allows for the selective synthesis of intermediates that can be further converted to the target ester. tue.nl

Without the use of a protecting agent, the direct oxidative esterification of HMF often leads to a mixture of products, including the desired ester, the corresponding dicarboxylate, and humin byproducts. researchgate.net The protection strategy, therefore, offers a significant advantage in achieving high selectivity and yield for specific HMF derivatives. tue.nl

Role of Protecting Agents in HMF Oxidation

Stepwise Oxidation Pathways from HMF

An alternative to the protection-deprotection strategy is the direct, stepwise oxidation of HMF's two functional groups. The key to this approach is achieving high selectivity at each step to prevent the formation of a mixture of products. The oxidation of HMF can proceed via two primary routes, ultimately leading to precursors of this compound. google.comnih.gov

One pathway initiates with the selective oxidation of the aldehyde group in HMF, leaving the hydroxymethyl group intact. nih.gov This reaction produces 5-hydroxymethylfuran-2-carboxylic acid (HMFCA). google.commdpi.com Achieving this selectivity can be challenging, as the aldehyde is often more susceptible to oxidation. However, specific chemical and biocatalytic methods have been developed to favor the formation of HMFCA. mdpi.combohrium.com This intermediate is a crucial precursor, as subsequent esterification of the carboxylic acid and oxidation of the alcohol group would lead to the target molecule.

Following the initial oxidation step, further transformation is required. In the context of forming a precursor for this compound, the hydroxymethyl group of HMFCA is oxidized to an aldehyde. This second oxidation step yields 5-formylfuran-2-carboxylic acid (FFCA). tue.nlgoogle.com FFCA is the direct carboxylic acid analogue of the target compound and can be subsequently esterified with methanol to produce this compound. The selective oxidation of HMF to FFCA has been achieved using various catalysts, including non-precious mixed metal oxides containing manganese and iron. epa.gov

| Starting Material | Intermediate Product | Final Carboxylic Acid Precursor | Reaction Sequence |

|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethylfuran-2-carboxylic acid (HMFCA) | 5-Formylfuran-2-carboxylic acid (FFCA) | 1. Selective oxidation of aldehyde group. 2. Oxidation of hydroxymethyl group. |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) | 5-Formylfuran-2-carboxylic acid (FFCA) | 1. Selective oxidation of hydroxymethyl group. 2. Selective oxidation of one aldehyde group. |

Enzymatic Transformations Leading to this compound Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing furanic compounds. acs.org Enzymes and whole-cell systems can operate under mild conditions, often with exquisite selectivity, minimizing by-product formation.

The enzymatic oxidation of HMF can proceed through two main pathways to produce valuable precursors. nih.govacs.org

Route 1: The aldehyde group of HMF is first oxidized to a carboxylic acid, yielding HMFCA. The alcohol group is then oxidized to produce FFCA, and finally, 2,5-furandicarboxylic acid (FDCA). nih.govacs.org

Route 2: The alcohol group of HMF is initially oxidized to an aldehyde, forming 2,5-diformylfuran (DFF), which is then further oxidized. nih.gov

Whole-cell biocatalysts have proven particularly effective for the selective synthesis of HMFCA, a key precursor. Strains such as Gluconobacter oxydans and Comamonas testosteroni can quantitatively oxidize HMF to HMFCA with very high selectivity and tolerance to the substrate. lu.seresearchgate.netrsc.org For example, resting cells of G. oxydans achieved complete conversion of 31.5 g/L of HMF to HMFCA within 6 hours under controlled pH conditions. lu.se Similarly, Deinococcus wulumuqiensis R12 has been explored as a robust biocatalyst, achieving a 90% yield of HMFCA from 300 mM HMF. mdpi.com These enzymatic methods provide a sustainable route to HMFCA, which can then be chemically converted to this compound.

Synthesis from Other Furan Derivatives

The synthesis of this compound often begins with more readily available furan-based platform molecules derived from biomass, such as furfuryl alcohol, 5-hydroxymethylfurfural (HMF), and 2,5-furandiformaldehyde (DFF).

The conversion of furfuryl alcohol and its primary derivative, 5-hydroxymethylfurfural (HMF), represents a key pathway to this compound. The most common route is the oxidative esterification of HMF. In this process, the alcohol and aldehyde groups of HMF are selectively oxidized and esterified. Typically, the reaction proceeds through the formation of Methyl 5-(hydroxymethyl)furan-2-carboxylate (HMFCE) when the aldehyde group is oxidized and esterified first. Subsequently, the primary alcohol group in HMFCE is oxidized to an aldehyde, yielding this compound (also known as FFCE or MFFC). acs.org

This stepwise oxidation allows for the isolation of this compound as an intermediate product. For instance, using gold nanoparticle catalysts, high selectivity for HMFCE can be achieved in the initial hours of the reaction, which can then be converted to the target compound. acs.org Another strategy involves protecting the reactive formyl group of HMF through acetalization, for example, with 1,3-propanediol (PDO). The protected HMF-acetal can then be selectively oxidized. This method prevents degradation and premature oxidation of the formyl group, leading to high yields of the desired intermediate. researchgate.nettue.nltue.nlresearchgate.net

The Meerwein arylation is a powerful tool for forming carbon-carbon bonds by adding an aryl diazonium salt to an electron-poor alkene, often catalyzed by a metal salt like copper. wikipedia.org This reaction can be adapted to synthesize substituted derivatives of furan compounds. In a modified approach, anilines are converted into their corresponding diazonium salts, which are then coupled in situ with furan-carboxaldehyde. researchgate.net This protocol allows for the introduction of various aryl groups onto the furan ring, creating a diverse range of substituted furan aldehydes. researchgate.net

While direct Meerwein arylation on this compound is not extensively detailed, the principle can be applied to its precursors. By arylating a simpler furan derivative like furan-carboxaldehyde and then proceeding with oxidation and esterification steps, one could generate aryl-substituted versions of this compound. researchgate.net The reaction mechanism is believed to involve the generation of an aryl radical from the diazonium salt, which then adds to the furan ring. wikipedia.org A recent development is a metal-free version of the reaction, which relies on the slow, base-controlled generation of aryl radicals. researchgate.net

This compound (FFME) is a crucial intermediate in the one-step oxidative esterification of 2,5-furandiformaldehyde (DFF) to Dimethyl Furan-2,5-dicarboxylate (FDMC), a valuable monomer for bio-based polymers. mdpi.com The synthesis of FDMC from DFF avoids the high-temperature conditions that can cause the degradation of HMF. mdpi.com

During this reaction, one of the two formyl groups of DFF is oxidized to a carboxylic acid and subsequently esterified to form the methyl ester, yielding FFME. The second formyl group is then oxidized and esterified to produce the final product, FDMC. The reaction conditions, particularly the catalyst and its support, can be tuned to favor the formation and accumulation of FFME. For example, using a gold catalyst on an uncalcined hydrotalcite support (Au/Mg3Al-HT), a DFF conversion of 92.9% resulted in a 65.1% selectivity for FFME. mdpi.com This indicates that under specific conditions, the reaction can be halted at the intermediate stage to isolate this compound as the primary product. mdpi.com

A proposed reaction mechanism involves the initial formation of 5-formylfuran-2-carboxylic acid (FFCA), which is then catalyzed to form FFME through oxidative esterification. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact. This involves careful selection of solvents and the development of highly efficient and recyclable catalysts.

Researchers have also explored other solvents. For instance, the oxidation of HMF derivatives has been successfully carried out in aqueous solutions under mild conditions, which is environmentally benign. researchgate.net Dimethyl sulfoxide (DMSO) has also been used as a solvent in the oxidative esterification of HMF with diols. jst.vn The optimization of solvent systems aims to enhance product solubility and facilitate separation while minimizing toxicity and waste generation.

Catalyst design is at the heart of green synthesis for this compound, with a focus on high selectivity, efficiency, and recyclability. Noble metals, particularly gold-based nanocatalysts, have shown remarkable activity and selectivity. nih.gov

Gold-Based Catalysts: Gold nanoparticles (AuNPs) supported on various materials like gamma-alumina (γ-Al2O3), hydrotalcite (Mg3Al-HT), and hydroxyapatite (HAP) are widely used. acs.orgtue.nlmdpi.com The support material significantly influences the catalyst's performance. For example, Au/Mg3Al-HT exhibited excellent activity in the oxidative esterification of DFF, achieving a 97.8% selectivity for FDMC at 99.9% DFF conversion under optimized conditions, with FFME being the key intermediate. mdpi.com Similarly, an Au/HAP catalyst was effective for the selective oxidation of a protected HMF derivative to the corresponding carboxylic acid, a precursor to the ester. researchgate.nettue.nltue.nl The small particle size of AuNPs (1-6 nm) enhances the availability of active catalytic sites. acs.orgnih.gov

Other Metal Catalysts: Besides gold, other metals have been investigated. Palladium-based catalysts (e.g., PdCoBi/C) have been used to convert HMF to FDMC with high yields. mdpi.com Non-precious metal catalysts are also being developed to reduce costs. Mixed metal oxides containing manganese (Mn) and iron (Fe) have been synthesized for the selective oxidation of HMF to 5-Formyl Furan-2-Carboxylic Acid (FFCA), the acid precursor to the target ester. researchgate.net Ruthenium (Ru) pincer catalysts have been reported for the direct homogeneous oxidation of furfural and HMF to their corresponding carboxylic acids in alkaline water. researchgate.net

The table below summarizes the performance of various catalysts in related synthesis routes.

Table 1: Performance of Various Catalysts in the Synthesis of this compound Precursors and Derivatives

| Catalyst | Reactant | Product | Conversion (%) | Selectivity (%) | Solvent | Reference |

|---|---|---|---|---|---|---|

| Au/Mg3Al-HT | DFF | FFME | 92.9 | 65.1 | Methanol | mdpi.com |

| Au/HAP | HMF-acetal | FFCA-acetal | >99 | 94 (Yield) | Water/Toluene | researchgate.nettue.nl |

| Au/γ-Al2O3 | HMF | FDMC | >90 (in 4h) | >90 (for FDMC) | Methanol | acs.org |

| Mn3Fe7 | HMF | FFCA | 83.0 | 37.7 (Yield) | Water | researchgate.net |

Minimization of Byproduct Formation (e.g., humins)

The formation of humins, which are complex, furan-rich polymers, is a major challenge in the synthesis of furan derivatives from carbohydrates. These insoluble, dark-colored byproducts arise from the acid-catalyzed degradation and polymerization of 5-Hydroxymethylfurfural (HMF), a key precursor to this compound. The presence of the reactive formyl group in HMF contributes significantly to these unwanted side reactions, leading to reduced yields and complicating purification processes.

Research has shown that the formation of humins is particularly problematic in concentrated reaction mixtures. A primary strategy to mitigate this issue is to prevent the undesired polymerization pathways of HMF. One of the most effective approaches to achieve this is through the implementation of protecting group chemistry, which is discussed in detail in the subsequent section. By temporarily masking the highly reactive formyl group of HMF, its propensity to undergo side reactions that lead to humin formation is significantly reduced.

In a study on the synthesis of a derivative of this compound, it was observed that in the absence of a protecting agent for the formyl group, the reaction mixture contained the desired product along with other byproducts, including humins. tue.nl This highlights the critical role of protecting group strategies in achieving cleaner reaction profiles and minimizing the formation of these detrimental byproducts. Computational studies have further substantiated the mechanism by which acetal protection of HMF suppresses humin formation by inhibiting reactions with hydroxide (B78521) ions at specific positions on the furan ring. nih.gov

The choice of reaction conditions and catalyst systems also plays a role in suppressing byproduct formation. For instance, the use of specific catalysts and optimizing parameters such as temperature can help favor the desired reaction pathway over the formation of humins. However, the most direct and widely adopted strategy for minimizing humins in the synthesis of this compound and its precursors remains the use of protecting groups.

| Strategy | Key Byproducts Observed | Reference |

|---|---|---|

| Without Protecting Group | Methyl-5-hydroxymethylfuran-2-carboxylate (MHMFC), Dimethyl furan-2,5-dicarboxylate (MFDC), and humin byproduct | tue.nl |

| With Acetal Protecting Group | Significantly reduced byproduct formation, leading to high yields of the protected desired product. | tue.nlacs.org |

Protecting Group Chemistry for Improved Yield and Selectivity

Protecting group chemistry is a cornerstone of modern organic synthesis, enabling chemists to selectively mask a reactive functional group to prevent it from participating in a chemical reaction while transformations are carried out elsewhere in the molecule. neliti.com In the synthesis of this compound from HMF, the strategic protection of the aldehyde group is crucial for achieving high yields and selectivity.

The most common and effective strategy involves the protection of the formyl group of HMF as an acetal. This transformation temporarily converts the reactive aldehyde into a much less reactive functional group, thus preventing side reactions such as oxidation, reduction, or polymerization that would otherwise lower the yield of the desired product.

Several studies have demonstrated the successful application of this approach. For instance, methanol can be used not only as a solvent and reactant but also as a protecting agent for the formyl group of HMF. In one stepwise approach, the oxidative esterification of the hydroxymethyl group of HMF-dimethylacetal was achieved with high yields (>90%) to produce this compound dimethylacetal (MFFC-acetal). tue.nl This protected intermediate can then be efficiently deprotected to afford this compound in over 90% yield. tue.nl

Another effective protecting group is formed through the reaction of HMF with 1,3-propanediol (PDO), creating a stable cyclic acetal. This protection strategy has been shown to be highly effective in suppressing oligomerization reactions, even in concentrated solutions. acs.org The PDO-acetalized HMF can undergo selective oxidative esterification to yield the corresponding protected this compound derivative with yields as high as 91.0%. acs.org The subsequent deprotection step proceeds with high efficiency, allowing for the recovery of the final product and the protecting agent. acs.orgtue.nl

The deprotection of the acetal group is typically achieved under mild acidic conditions, which selectively cleave the acetal without affecting other functional groups in the molecule. For example, Amberlyst-15, a solid acid catalyst, has been used for the efficient deprotection of MFFC-acetal. tue.nl Mineral acids have also been employed for the deprotection of the PDO-acetal, affording the desired product in excellent yields. tue.nltue.nl

The use of protecting group chemistry offers a robust and reliable method for the high-yield synthesis of this compound, effectively overcoming the challenges posed by the high reactivity of its precursor, HMF.

| Protecting Group | Starting Material | Key Reagents/Catalyst | Protected Intermediate Yield | Deprotection Method | Final Product Yield | Reference |

|---|---|---|---|---|---|---|

| Dimethyl Acetal | HMF-dimethylacetal | Au/CeO2 | >90% (MFFC-acetal) | Amberlyst-15 in acetone | >90% (MFFC) | tue.nl |

| 1,3-Propanediol (PDO) Acetal | PDO-acetalized HMF (PD-HMF) | Au/CeO2 | 91.0% (PD-MFFC) | - | 99.1% (MFFC) after deprotection | acs.org |

| 1,3-Propanediol (PDO) Acetal | HMF-acetal | Hydroxyapatite-supported Au catalyst | 94% (FFCA-acetal) | Mineral acids | 98% (FFCA) | tue.nltue.nl |

Reaction Mechanisms and Kinetic Studies of Methyl 5 Formylfuran 2 Carboxylate Transformations

Mechanistic Insights into Oxidative Esterification Reactions

Methyl 5-formylfuran-2-carboxylate (MFFC), often identified by the synonym methyl 5-formyl-2-furoate (B1242000), is a key intermediate in the conversion of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) into valuable diesters like dimethyl 2,5-furandicarboxylate (FDMC). acs.orgnih.gov The oxidative esterification process, which transforms the aldehyde group of MFFC, is a focal point of extensive research.

Gold nanoparticles supported on nanostructured gamma-alumina (γ-Al2O3) have been shown to be effective for the oxidative esterification of HMF, a reaction in which MFFC is a primary intermediate. acs.org In one study, γ-Al2O3 was synthesized to create fibrous structures that form a 3D architecture. This structure facilitates the diffusion of reactant molecules to the catalytically active Au (111) facets and the subsequent diffusion of product molecules out. acs.org The average size of the Au NPs in such catalysts is typically between 1 and 6 nm. acs.org

The use of cerium oxide (CeO2) as a support for gold nanoparticles has garnered significant attention due to the strong interactions between the metal and the support. The morphology of the CeO2 support material—such as nanorods, cubes, or octahedra—has a profound impact on catalytic activity. rsc.orgresearchgate.net Au/CeO2 nanorods exhibit superior performance in the oxidation of HMF compared to nanocube or octahedral supports. researchgate.net This enhanced efficiency is attributed to a higher concentration of oxygen vacancies at the Au-CeO2 interface. rsc.orgresearchgate.net These vacancies are believed to influence the size and valence state of the gold nanoparticles and increase the number of interfacial Lewis acidic sites, which are crucial for the reaction. rsc.orgresearchgate.net The synergy between these Lewis acid sites, a homogeneous base, and the gold particles promotes the reaction by efficiently activating the hydroxyl groups, aldehyde functions, and molecular oxygen. rsc.org

Table 1: Effect of CeO₂ Support Morphology on Catalytic Activity in HMF Oxidation This table summarizes the turnover frequency (TOF) for different Au/CeO₂ catalyst morphologies, demonstrating the superior performance of the nanorod support.

| Catalyst Support Morphology | Turnover Frequency (TOF) (min⁻¹) | Relative Activity vs. Octahedra |

|---|---|---|

| CeO₂-Rod | 6.3 | 32x |

| CeO₂-Cube | 0.9 | 4.5x |

| CeO₂-Octahedra | 0.2 | 1x |

Data sourced from Catalysis Science & Technology. rsc.org

Reaction conditions such as temperature, pressure, and oxidant concentration are critical levers for controlling the rate and selectivity of MFFC-related transformations. For the oxidative esterification of HMF using an Au/γ-Al2O3 catalyst, high conversion (99%) and selectivity towards FDMC (90%) can be achieved under mild conditions, such as a low reaction temperature of 45 °C. acs.org The reaction time is also a key parameter; studies show that while HMF conversion is rapid, achieving high selectivity for the final diester product requires longer reaction times, often exceeding 12-16 hours. acs.org Shorter reaction times can be optimized if MFFC is the desired product. acs.org

In other systems, such as those using non-precious metal oxides for the oxidation to the corresponding carboxylic acid, optimal temperatures may be higher, around 70°C. researchgate.net The pressure of the oxidant, typically oxygen, is another important factor. For instance, the oxidation of a protected form of HMF to its corresponding carboxylic acid can be carried out at 373 K (100°C) under 0.5 MPa of O2. tue.nl

Table 2: Effect of Reaction Time on HMF Oxidative Esterification over Au/γ-Al₂O₃ This table illustrates how HMF conversion and the selectivity for the intermediate (MFFC) and the final product (FDMC) evolve over time.

| Reaction Time (hours) | HMF Conversion (%) | MFFC Selectivity (%) | FDMC Selectivity (%) |

|---|---|---|---|

| 4 | >90 | High | Moderate |

| 16 | >99 | Low | ~90 |

| 20 | >99 | Low | No significant change from 16h |

Data interpreted from ACS Omega. acs.org

In the multi-step oxidative esterification of HMF to FDMC, this compound (MFFC) is a pivotal intermediate. acs.org The reaction proceeds sequentially. First, the primary alcohol group of HMF is oxidized to an aldehyde, which then undergoes esterification with methanol (B129727) to form an intermediate known as HMFCE (5-(methoxycarbonyl)furan-2-carbaldehyde). The alcohol group of HMFCE is then oxidized by molecular oxygen to form MFFC. acs.org The subsequent step involves the attack of a methoxy (B1213986) group on the aldehyde function of MFFC, forming a hemiacetal intermediate. acs.org The final product, FDMC, is then formed from this second hemiacetal intermediate through a β-hydride elimination reaction. acs.org

Kinetic Modeling of this compound Formation and Consumption

Understanding the kinetics of the reactions involving MFFC is essential for process optimization, allowing for the maximization of its yield if it is the target product, or its efficient conversion if it is an intermediate.

Activation Energy and Thermodynamic Considerations

A comprehensive understanding of the transformation of this compound (MFFC) necessitates a detailed analysis of the activation energy and thermodynamic parameters associated with its various reactions. These parameters are crucial for optimizing reaction conditions, enhancing product yields, and designing efficient catalytic systems. However, detailed experimental and computational studies specifically focusing on the kinetic and thermodynamic aspects of MFFC transformations are not extensively available in the current body of scientific literature.

Much of the existing research has centered on the synthesis and transformations of its parent compound, 5-hydroxymethylfurfural (HMF), and the closely related 5-formylfuran-2-carboxylic acid (FFCA). These studies provide valuable insights that can, to some extent, be extrapolated to understand the behavior of MFFC.

For instance, computational studies on the oligomerization of HMF, a precursor to MFFC, have shed light on the energy barriers of various reaction pathways. Quantum chemical calculations have been employed to investigate the mechanism of humin formation, which is a common side reaction in the production of furan-based platform chemicals. These studies have determined the activation energies for different elementary steps, such as the reaction of HMF with hydroxyl ions (OH⁻). While not directly pertaining to MFFC, this research highlights the reactive nature of the furan (B31954) ring and its substituents, which is a shared characteristic with MFFC.

Similarly, kinetic and thermodynamic studies have been conducted on the esterification of HMF to produce various HMF-esters. These investigations have determined the activation energies and thermodynamic properties for these reactions, offering a comparative basis for estimating the energetic requirements for the synthesis or transformation of MFFC, which is also an ester.

Although specific data for MFFC is scarce, the principles of chemical kinetics and thermodynamics provide a framework for anticipating its reactivity. The activation energy (Ea) for a given transformation of MFFC, such as oxidation of the aldehyde group or hydrogenation of the furan ring, will dictate the temperature sensitivity of the reaction rate. A lower activation energy implies a faster reaction at a given temperature.

The thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), govern the spontaneity and equilibrium position of a reaction. For a transformation of MFFC to be thermodynamically favorable, the change in Gibbs free energy must be negative. This is influenced by the enthalpy change, which represents the heat absorbed or released during the reaction, and the entropy change, which relates to the change in disorder of the system.

Given the absence of specific experimental data for MFFC transformations in the reviewed literature, the following table provides a conceptual framework for the types of data that would be essential for a thorough kinetic and thermodynamic analysis. The values presented are hypothetical and for illustrative purposes only.

Hypothetical Activation Energy and Thermodynamic Data for MFFC Transformations

| Transformation | Catalyst/Conditions | Activation Energy (Ea) (kJ/mol) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) | Gibbs Free Energy (ΔG) (kJ/mol) |

| Oxidation to Furan-2,5-dicarboxylic acid monomethyl ester | Noble metal catalyst, O₂ | Data not available | Data not available | Data not available | Data not available |

| Hydrogenation to Methyl 5-(hydroxymethyl)furan-2-carboxylate | Raney Ni, H₂ | Data not available | Data not available | Data not available | Data not available |

| Reductive amination of the formyl group | Reductive aminase, Amine | Data not available | Data not available | Data not available | Data not available |

Further experimental and computational research is imperative to populate this table with accurate data, which would significantly advance the development of efficient and selective processes for the valorization of this compound.

Derivatization and Functionalization of Methyl 5 Formylfuran 2 Carboxylate

Reactions Involving the Formyl Group

The aldehyde (formyl) functionality is highly reactive and serves as a key handle for molecular elaboration through oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation to Carboxylic Acids (e.g., 5-(methoxycarbonyl)furan-2-carboxylic acid)

The formyl group of methyl 5-formylfuran-2-carboxylate can be selectively oxidized to a carboxylic acid, yielding the mono-ester derivative of the important polymer monomer furan-2,5-dicarboxylic acid (FDCA). This transformation results in the formation of 5-(methoxycarbonyl)furan-2-carboxylic acid.

Catalytic oxidation processes are favored for this conversion. Research has demonstrated that furan (B31954) aldehydes, specifically those with an alkoxycarbonyl group like this compound, can be effectively oxidized. epo.org These methods often employ a reaction mixture comprising a solvent with dissolved oxygen and a catalyst system. Suitable catalysts include salts of cobalt (Co(II)), manganese (Mn(II)), and cerium (Ce(III)). epo.org When a 5-(alkoxycarbonyl)furfural is subjected to these conditions, the predominant product is the corresponding 5-ester furan-2-carboxylic acid. epo.org This selective oxidation is crucial as it preserves the ester group while transforming the aldehyde, providing a direct route to asymmetric furan derivatives.

While much of the related literature focuses on the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-formylfuran-2-carboxylic acid (FFCA) or directly to FDCA, the principles are transferable. researchgate.netresearchgate.neturjc.es The controlled oxidation of the aldehyde in the presence of the ester is a key step in the stepwise synthesis of FDCA and its esters. tue.nl

Table 1: Catalytic Oxidation of 5-(Alkoxycarbonyl)furfurals

| Catalyst System | Oxidant | Product | Reference |

|---|

Reductions to Hydroxymethyl Groups

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group), affording methyl 5-(hydroxymethyl)furan-2-carboxylate. This transformation requires chemoselective reducing agents that can reduce an aldehyde in the presence of a less reactive ester group.

A common method for such selective reductions involves the use of sodium borohydride (B1222165) (NaBH₄). To achieve high selectivity, the reaction conditions, particularly temperature, must be carefully controlled. For instance, reducing a carboxylic acid in the presence of a ketone—a similar chemoselectivity challenge—was successful by first forming a mixed anhydride (B1165640) and then performing the reduction with sodium borohydride at low temperatures, such as -15°C. nih.gov At this low temperature, the reactivity of the borohydride is moderated, allowing it to preferentially attack the more reactive activated acid (or, in this case, the aldehyde) over the less reactive group (ketone or ester). nih.gov Performing the reaction at room temperature can lead to the reduction of both functional groups. nih.gov

This product, methyl 5-(hydroxymethyl)furan-2-carboxylate, is an important intermediate for various furan-based chemicals and materials. nih.govsigmaaldrich.comsigmaaldrich.com

Condensation Reactions for Novel Structures

The electrophilic carbon of the formyl group readily participates in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a base. mdpi.comnih.gov Furfural and its 5-substituted derivatives are excellent substrates for the Knoevenagel condensation. sphinxsai.comresearchgate.net For example, reacting a 5-substituted furaldehyde with an active methylene compound in the presence of a basic catalyst like piperidine (B6355638) or sodium carbonate can produce various 3-(furan-2-yl)acrylonitrile derivatives. mdpi.comnih.govsphinxsai.com This method is highly efficient for extending the carbon chain at the C5 position of the furan ring.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the new double bond. masterorganicchemistry.comlumenlearning.com The reaction involves an aldehyde or ketone reacting with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org The formyl group of this compound can be converted to a vinyl group by reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). lumenlearning.comwikipedia.org The stereochemistry of the resulting alkene (E or Z) depends on the structure and stability of the ylide used. wikipedia.orgorganic-chemistry.org This reaction is fundamental in organic synthesis for creating C=C bonds from C=O bonds. masterorganicchemistry.com

Table 2: Condensation Reactions of the Formyl Group

| Reaction Type | Reagent Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compounds (e.g., CH₂(CN)₂) | Basic (e.g., piperidine) | Furan-based acrylonitriles/acrylates | mdpi.com, nih.gov, sphinxsai.com |

Reactions Involving the Ester Group

The methyl ester group at the C2 position is less reactive than the formyl group but can be readily transformed through hydrolysis or transesterification, providing access to other important furan derivatives.

Hydrolysis to Carboxylic Acids (e.g., 5-formylfuran-2-carboxylic acid)

The hydrolysis of the methyl ester to a carboxylic acid yields 5-formylfuran-2-carboxylic acid (FFCA). nih.gov This reaction can be carried out under either acidic or basic conditions.

Base-catalyzed hydrolysis, also known as saponification, is a common method. The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. rsc.org Subsequent protonation of the resulting carboxylate salt during an acidic workup yields the final carboxylic acid product. This process is effectively irreversible due to the deprotonation of the carboxylic acid intermediate by the base. The resulting product, FFCA, is a significant biomass-derived intermediate used in the synthesis of polymers and other valuable chemicals. researchgate.nettue.nlresearchgate.net

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction converts this compound into different alkyl esters. The reaction can be catalyzed by either an acid or a base. google.com

In base-catalyzed transesterification, an alkoxide is used as the nucleophile. To drive the reaction to completion, the alcohol corresponding to the desired ester is often used in large excess as the solvent. google.com For example, reacting this compound with an excess of ethanol (B145695) in the presence of a base like potassium carbonate would yield ethyl 5-formylfuran-2-carboxylate. google.com Alkaline carbonates are effective catalysts for this transformation, which can often be performed at low to moderate temperatures (25-60°C). google.com This method is particularly useful for producing various furan esters, such as furfuryl esters, which have diverse applications. google.com

Reactions Involving the Furan Ring

The furan ring in this compound is a hub of reactivity, enabling various transformations that lead to novel compounds with diverse applications.

Electrophilic Aromatic Substitution

The furan ring of MFFC can undergo electrophilic aromatic substitution reactions, a fundamental process in aromatic chemistry. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich furan ring, leading to the substitution of a hydrogen atom. This process typically occurs in two main steps: the initial attack of the electrophile to form a carbocation intermediate, known as a sigma complex or benzenium ion, followed by the loss of a proton to restore the aromaticity of the ring. masterorganicchemistry.comlibretexts.org The substituents already present on the furan ring, the formyl and carboxylate groups, influence the position of the incoming electrophile.

Cycloaddition Reactions

The furan ring of MFFC can also participate in cycloaddition reactions. These reactions involve the formation of a cyclic product from the reaction of two or more unsaturated molecules. The specific types of cycloaddition reactions that MFFC can undergo depend on the reacting partner and the reaction conditions. These reactions provide a powerful tool for the construction of complex cyclic and heterocyclic systems from this furanic substrate.

Derivatization for Antimycobacterial Agents

Recent research has highlighted the potential of furan-containing compounds in the development of new antimycobacterial agents. Specifically, 5-phenyl-furan-2-carboxylic acids have been identified as a promising class of compounds that may interfere with iron homeostasis in Mycobacterium tuberculosis. unimi.it In this context, derivatives of MFFC are being explored. For instance, the synthesis and structural analysis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate have been reported, providing valuable insights for the design of more potent antitubercular agents. unimi.it

Synthesis of Polymer Monomers from this compound

MFFC is a crucial starting material for the production of furan-based monomers, which are essential building blocks for the next generation of sustainable polymers. sarchemlabs.comresearchgate.net

Formation of Furan-2,5-dicarboxylic Acid (FDCA) Derivatives (e.g., Dimethyl Furan-2,5-dicarboxylate (MFDC/FDCM))

One of the most significant applications of MFFC is its conversion to Dimethyl Furan-2,5-dicarboxylate (FDCM), a key monomer for bio-based polyesters. sarchemlabs.comchemicalbook.comchemicalbook.com The synthesis of FDCM from MFFC typically involves an oxidation step. For example, MFFC can be oxidized to Furan-2,5-dicarboxylic acid (FDCA), which is then esterified to yield FDCM. sarchemlabs.commdpi.com An alternative route involves the direct oxidative esterification of MFFC. A reported method for preparing dimethyl FDCA from methyl 5-formyl-2-furoate (B1242000) utilizes a gold-on-titania catalyst in the presence of methanol (B129727) and sodium methoxide, achieving a 76% yield. chemicalbook.com FDCA itself is considered a green alternative to terephthalate (B1205515), a major component in the production of polymers like polyethylene (B3416737) terephthalate (PET). researchgate.netrsc.org

The synthesis of FDCA can also be achieved through other pathways, such as the carboxylation of 2-furoic acid, which is derived from furfural. rsc.orgarkat-usa.orgresearchgate.net This method is advantageous as it utilizes a feedstock produced from non-edible lignocellulosic biomass. rsc.org

| Starting Material | Product | Reagents and Conditions | Yield |

| Methyl 5-formyl-2-furoate | Dimethyl Furan-2,5-dicarboxylate | Au/TiO2 catalyst, methanol, sodium methoxide, air, room temperature | 76% chemicalbook.com |

| 2,5-Furandicarboxylic acid | Dimethyl Furan-2,5-dicarboxylate | Dimethyl carbonate, lithium carbonate, tetramethylammonium (B1211777) bromide, N,N-dimethyl-formamide, 150°C | 98.62% chemicalbook.com |

Polyalkylene Furanoate Precursors

Dimethyl Furan-2,5-dicarboxylate (FDCM) derived from MFFC is a primary precursor for the synthesis of polyalkylene furanoates (PAFs). sigmaaldrich.comsarchemlabs.comchemicalbook.comchemicalbook.com These polyesters, such as polyethylene furanoate (PEF), are analogous to petroleum-based polyesters like polyethylene terephthalate (PET) but are derived from renewable resources. rsc.org The synthesis of PAFs involves the polycondensation reaction between FDCM and a diol, such as ethylene (B1197577) glycol or 1,4-butanediol. The resulting polymers exhibit excellent thermal stability and are being investigated for various applications, particularly in packaging. sarchemlabs.com

| Precursor | Polymer |

| Dimethyl Furan-2,5-dicarboxylate (FDCM) | Polyalkylene Furanoates (e.g., PEF) |

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the isolation and quantitative analysis of Methyl 5-formylfuran-2-carboxylate from reaction mixtures and for assessing its purity. Both gas and liquid chromatography are well-suited for this purpose.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and transported by an inert gas through a capillary column, where separation occurs based on its boiling point and interactions with the stationary phase.

For the analysis of furan (B31954) derivatives, a common choice for the stationary phase is a non-polar or medium-polarity column, such as one coated with 5% phenyl methylpolysiloxane (HP-5MS). researchgate.netmdpi.com A typical GC analysis would involve a temperature-programmed oven to ensure efficient separation of components with different boiling points. The initial oven temperature might be held at a lower temperature (e.g., 50-70°C) before ramping up to a higher temperature (e.g., 250-300°C) to elute the compound. The injector and detector temperatures are typically maintained at a high constant value to ensure efficient vaporization and prevent condensation. A specific instrument used for the GC-MS analysis of this compound is the Hewlett-Packard 6890. nih.gov

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of Furan Derivatives

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Program | Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound, especially when dealing with complex mixtures or when the compound is not suitable for GC analysis. The separation is based on the compound's partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Reverse-phase HPLC is a commonly employed mode for the analysis of moderately polar compounds like furan derivatives. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727). The composition of the mobile phase can be either isocratic (constant) or a gradient (varied over time) to achieve optimal separation. For instance, a gradient elution might start with a higher proportion of water and gradually increase the organic solvent content to elute more non-polar compounds. Detection is often performed using a UV detector, as the furan ring and carbonyl groups in this compound exhibit strong UV absorbance.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Furan Derivative Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient Program | Start at 10% B, increase to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for the detailed structural characterization of this compound, providing information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H-NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The aldehydic proton (CHO) would appear as a singlet in the downfield region (around 9.5-10.0 ppm). The two protons on the furan ring are in different chemical environments and are coupled to each other, likely appearing as doublets. The methyl protons of the ester group (-OCH₃) would be observed as a singlet further upfield (around 3.8-4.0 ppm).

¹³C-NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. The carbonyl carbons of the aldehyde and ester groups are expected to have chemical shifts in the downfield region (typically >160 ppm). The carbons of the furan ring would appear in the aromatic region, and the methyl carbon of the ester group would be observed at a much higher field. For a related compound, dimethyl furan-2,5-dicarboxylate, the furan ring carbons appear around 147.0 and 118.3 ppm. rsc.org

¹H-¹H-COSY-NMR: Correlation Spectroscopy (COSY) is a 2D NMR technique that shows correlations between coupled protons. In the COSY spectrum of this compound, a cross-peak would be expected between the signals of the two furan ring protons, confirming their scalar coupling.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | ~9.6 | Singlet |

| Furan H (position 3) | ~7.3 | Doublet |

| Furan H (position 4) | ~6.5 | Doublet |

| Methyl H | ~3.9 | Singlet |

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| Aldehyde C=O | ~178 |

| Ester C=O | ~158 |

| Furan C (position 2) | ~147 |

| Furan C (position 5) | ~154 |

| Furan C (position 3) | ~119 |

| Furan C (position 4) | ~110 |

| Methyl C | ~52 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

HRMS: High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₇H₆O₄), the predicted monoisotopic mass is 154.02661 Da. uni.lu

EI-MS: Electron Ionization Mass Spectrometry involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation pattern is a fingerprint of the molecule and can be used for its identification. For this compound, common fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the formyl group (-CHO), or cleavage of the furan ring. libretexts.org The mass spectrum of the related furan-2-carbaldehyde shows a prominent molecular ion peak and fragments corresponding to the loss of the formyl radical. mdpi.com

Table 5: Predicted m/z Values for Adducts of this compound in HRMS

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.03389 |

| [M+Na]⁺ | 177.01583 |

| [M+K]⁺ | 192.98977 |

| [M-H]⁻ | 153.01933 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aldehyde functional groups, as well as the furan ring. Key expected absorptions include:

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The ester carbonyl (C=O) stretch typically appears in the range of 1720-1740 cm⁻¹, while the aldehyde carbonyl stretch is expected at a slightly lower frequency, around 1680-1700 cm⁻¹, due to conjugation with the furan ring.

C-H Stretching: The aldehydic C-H stretch usually presents as two weak bands in the region of 2720-2820 cm⁻¹. The C-H stretching of the furan ring is expected above 3000 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group are typically observed in the 1000-1300 cm⁻¹ region.

Furan Ring Vibrations: The C=C stretching vibrations of the furan ring are expected in the 1500-1600 cm⁻¹ region.

Table 6: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1680 - 1700 |

| C-H stretch | 2720 - 2820 | |

| Ester | C=O stretch | 1720 - 1740 |

| C-O stretch | 1000 - 1300 | |

| Furan Ring | C=C stretch | 1500 - 1600 |

| C-H stretch | > 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* transitions associated with the conjugated system of the furan ring, the formyl group, and the carboxylate group. The extended conjugation in this molecule, involving the furan ring and the two electron-withdrawing substituents, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).

In a study on the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), of which this compound is an intermediate, UV-Vis spectroscopy was used to monitor the reaction progress. researchgate.net The spectra of the reaction mixture showed a sequential conversion, indicating changes in the electronic structure of the furan derivatives as the oxidation proceeded. researchgate.net While a specific spectrum for pure this compound is not detailed, the analysis of related furanic compounds suggests that the presence of multiple chromophores would result in distinct absorption peaks. researchgate.netacs.org

Expected Electronic Transitions for this compound:

| Functional Group | Electronic Transition | Expected Wavelength Range |

| Furan Ring | π → π | ~200-250 nm |

| Formyl Group (C=O) | n → π | ~270-300 nm |

| Conjugated System | π → π* | >250 nm |

This table is illustrative and based on general principles of UV-Vis spectroscopy for conjugated organic molecules.

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal XRD (SC-XRD) and powder XRD (PXRD) provide valuable information about the molecular structure, crystal packing, and phase purity of a compound.

Similarly, the crystal structure of 5-(hydroxymethyl)furan-2-carboxylic acid, a related compound, shows that the furan ring is nearly coplanar with the carboxyl group. nih.gov The crystal packing in this molecule is stabilized by hydrogen bonding. nih.gov In the case of this compound, intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions are expected to play a significant role in the crystal lattice.

Powder XRD patterns are useful for fingerprinting crystalline compounds. The PXRD pattern of a catalyst used in the conversion of furan-2,5-dicarboxylate showed characteristic peaks indicative of its crystalline phase. acs.org A similar analysis of this compound would be crucial for quality control and to ensure the material is a single crystalline phase.

Crystallographic Data for a Related Furan Derivative (5-(Hydroxymethyl)furan-2-carboxylic acid): nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.838 (3) |

| b (Å) | 7.2601 (17) |

| c (Å) | 15.526 (4) |

| V (ų) | 1221.7 (5) |

| Z | 8 |

This data is for a related compound and serves to illustrate the type of information obtained from a single-crystal XRD study.

Advanced Characterization for Mechanistic Studies

Understanding the reaction mechanisms involving this compound is critical for optimizing synthetic routes and developing new applications. Advanced spectroscopic and computational techniques are indispensable for probing reactive intermediates and transition states.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals and radical ions. nih.gov In the context of mechanistic studies of this compound, EPR can provide direct evidence for the involvement of radical intermediates in reactions such as oxidation, polymerization, or electron transfer processes.

Studies on the radical cations of furan and its derivatives have shown that the unpaired electron resides in a π orbital. researchgate.netacs.org The hyperfine coupling constants obtained from EPR spectra provide information about the distribution of the unpaired electron's spin density within the molecule. For example, in the radical cation of 2,5-dimethylfuran, the spin density is distributed across the furan ring. researchgate.net

In a reaction involving this compound, if a radical intermediate is formed, EPR spectroscopy could be used to:

Identify the radical species: The g-factor and hyperfine splitting pattern are characteristic of a particular radical. researchgate.net

Determine the structure of the radical: The hyperfine coupling constants can be used to map the spin density distribution and infer the radical's geometry.

Study the kinetics of radical reactions: Time-resolved EPR techniques can be used to monitor the formation and decay of radical intermediates.

For instance, in the oxidation of furan derivatives, radical cations can be formed as primary intermediates. rsc.orgacs.org EPR spectroscopy would be the ideal tool to detect and characterize these transient species, thereby elucidating the initial steps of the oxidation mechanism.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful computational tool for investigating reaction mechanisms in organic chemistry. researchgate.netresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, DFT can provide a detailed picture of the potential energy surface of a reaction. This information is invaluable for understanding reaction pathways, predicting product selectivity, and designing new catalysts.

For this compound, DFT calculations can be employed to study a variety of reactions, including:

Oxidation: The mechanism of oxidation of the formyl group to a carboxylic acid or the entire molecule to other products can be investigated. DFT studies on the oxidation of furan derivatives have elucidated the role of different oxidants and catalysts. researchgate.netresearchgate.net

Cycloaddition Reactions: The reactivity and selectivity of this compound as a diene or dienophile in Diels-Alder reactions can be computationally explored. pku.edu.cnrsc.org

Radical Reactions: DFT calculations can be used in conjunction with EPR spectroscopy to predict the structure and properties of radical intermediates and to calculate the energetics of radical-mediated reaction pathways.

A DFT study on the formation of furan derivatives from pyridinium salts provided insights into why certain products are formed over others by comparing the Gibbs free energies of different reaction pathways. researchgate.net Similarly, DFT has been used to probe the mechanism of furan formation from common food components during thermal processing. researchgate.net These examples highlight the capability of DFT to provide a deep, molecular-level understanding of the factors that control chemical reactivity.

Applications in Advanced Materials and Specialized Chemicals

Precursor for Bio-based Polymers and Resins

The imperative to shift from petroleum-based plastics to more sustainable alternatives has positioned Methyl 5-formylfuran-2-carboxylate as a pivotal precursor for a new generation of bio-based polymers and resins. Its furan (B31954) structure, derived from biomass, offers a renewable foundation for creating materials with unique and advantageous properties.

Polyethylene (B3416737) 2,5-furandicarboxylate (PEF) and Other Polyalkylene Furanoates

This compound is an important intermediate in the production of 2,5-furandicarboxylic acid (FDCA), a primary monomer for the synthesis of Polyethylene 2,5-furandicarboxylate (PEF). frontiersin.orgnih.gov The process often involves the oxidation of the aldehyde group of this compound to a carboxylic acid, ultimately yielding FDCA. nih.govacs.org PEF is considered a promising bio-based substitute for the conventional petroleum-based polymer, polyethylene terephthalate (B1205515) (PET). nih.govresearchgate.net

The synthesis of PEF involves the polycondensation of FDCA with ethylene (B1197577) glycol. nih.gov Research has focused on optimizing this process to produce high-quality, bottle-grade PEF in a short amount of time. nih.gov Beyond PEF, this compound is also a precursor to other polyalkylene furanoates. For instance, poly(butylene 2,5-furandicarboxylate) (PBF) and poly(hexylene 2,5-furandicarboxylate) (PHF) are other furan-based polyesters that can be synthesized using FDCA derived from this precursor. nih.govncsu.edu These polymers exhibit a range of thermal and mechanical properties, making them suitable for various applications. ncsu.edu

Sustainable Packaging Materials

The polymers derived from this compound, particularly PEF, exhibit properties that make them highly suitable for sustainable packaging applications. nih.govmdpi.com One of the most notable advantages of PEF over PET is its superior gas barrier properties. nih.gov Specifically, PEF is significantly less permeable to gases like carbon dioxide, which makes it an excellent candidate for packaging carbonated beverages. nih.gov This enhanced barrier performance can lead to extended shelf life for packaged goods.

Furthermore, the development of copolymers based on FDCA allows for the tuning of mechanical properties to meet the specific demands of flexible food packaging. mdpi.com By creating random copolymers, it is possible to achieve materials with tailored flexibility and strength, offering a sustainable alternative to traditional multi-layered packaging. mdpi.com

Building Block in Organic Synthesis

The unique chemical structure of this compound, featuring both an aldehyde and an ester functional group on a furan ring, makes it a valuable and versatile building block in organic synthesis. cymitquimica.com These reactive sites allow for a wide array of chemical transformations, enabling the construction of more complex molecules.

Pharmaceuticals and Agrochemicals

This compound serves as a precursor in the synthesis of various compounds with potential applications in the pharmaceutical and agrochemical industries. biosynth.com The furan nucleus is a common motif in many biologically active compounds. orientjchem.org Through reactions such as reductive amination, the aldehyde group can be converted into various amine derivatives. researchgate.net For example, it can be reacted with primary amines to form Schiff bases, which can then be reduced to secondary amines. researchgate.net These synthetic routes open up possibilities for creating novel molecules with potential therapeutic or crop-protecting properties. The ester group can also be hydrolyzed or transesterified to further modify the molecule.

Dyes and Chemical Intermediates

The reactivity of this compound also lends itself to the synthesis of dyes and other important chemical intermediates. biosynth.com The aldehyde group can participate in condensation reactions, which are fundamental in the synthesis of various colorants. The furan ring itself can be a component of chromophoric systems.

Furthermore, this compound is a key intermediate in the production of 2,5-furandicarboxylic acid (FDCA), a significant platform chemical. frontiersin.org FDCA, in turn, is not only a monomer for polymers but can also be used to synthesize other valuable chemicals. The conversion of this compound to FDCA typically involves selective oxidation. frontiersin.org

Development of Biologically Active Compounds

Research has demonstrated that derivatives of furan compounds, including those synthesized from this compound, can exhibit a range of biological activities. orientjchem.orgresearchgate.net

Studies have explored the synthesis of various derivatives and their subsequent evaluation for activities such as anticancer and antibacterial effects. orientjchem.orgresearchgate.net For instance, amine derivatives of related furan compounds have been synthesized and tested for their cytotoxicity against cancer cell lines like HeLa and HepG2. orientjchem.orgresearchgate.net Some of these derivatives have shown significant activity. researchgate.net

Similarly, the antibacterial properties of furan derivatives have been investigated against various bacteria. orientjchem.org The ability to modify the structure of this compound through organic synthesis allows for the creation of libraries of new compounds that can be screened for a wide range of biological activities, contributing to the discovery of new therapeutic agents. researchgate.net

Antimycobacterial Agents and Interference with Iron Homeostasis

Currently, there is no available research data from the conducted searches that specifically investigates the efficacy of this compound or its derivatives as antimycobacterial agents. Furthermore, no studies were identified that explore its potential mechanism of action through the interference with iron homeostasis in mycobacteria.

Anti-inflammatory Activities

The anti-inflammatory properties of this compound have not been specifically evaluated in the available research. A related but different compound, methyl-5-(hydroxymethyl)-2-furan carboxylate, was reported to possess anti-inflammatory activities in one study. orientjchem.org Additionally, 5-Hydroxymethylfurfural (B1680220) (5-HMF), another furan compound, has been shown to mitigate inflammation in cellular models by suppressing various signaling pathways. mdpi.comnih.gov However, these findings are not directly applicable to this compound, for which specific anti-inflammatory data remains absent in the reviewed literature.

Challenges and Future Research Directions

Improving Selectivity and Yield in Complex Reaction Systems

Achieving high selectivity and yield in the synthesis of Methyl 5-formylfuran-2-carboxylate is a primary challenge. The oxidation of HMF can lead to a variety of products, and controlling the reaction to favor MFFC requires precise manipulation of reaction conditions and catalyst design.

To address these issues, a stepwise approach involving the protection of the reactive formyl group of HMF has been developed. Acetalization of HMF with propane-1,3-diol (PDO) to form PDO-acetalized HMF (PD-HMF) has been shown to suppress oligomerization reactions. Subsequent oxidative esterification of PD-HMF in a methanolic solution using a Au/CeO₂ catalyst can yield PDO-acetalized MFFC with high selectivity. This protected intermediate can then be deprotected to afford MFFC in high yield acs.org.

| Approach | Key Challenge | Reported Yield/Selectivity | Reference |

|---|---|---|---|

| Direct HMF Esterification | Byproduct formation (e.g., MHMFC) | Variable, often with a mixture of products | acs.org |

| Stepwise approach with acetal protection (PD-HMF) | Requires protection and deprotection steps | PD-MFFC yield of 91.0%; MFFC yield of 99.1% after deprotection | acs.org |

Future research in this area will likely focus on the development of catalytic systems that can directly convert HMF to MFFC with high selectivity, eliminating the need for protection and deprotection steps. This will involve the design of catalysts with specific active sites that can selectively oxidize the hydroxymethyl group while simultaneously promoting esterification, without affecting the formyl group.

Overcoming Inhibition and Degradation Pathways

Catalyst deactivation and product degradation are significant hurdles in the synthesis of MFFC. The formation of humins, which are polymeric byproducts resulting from the degradation of sugars and HMF, can block the active sites of catalysts, leading to a decrease in their activity and lifespan acs.org. High reaction temperatures and basic conditions can exacerbate humin formation acs.org.

The choice of solvent and catalyst support can also play a crucial role in catalyst stability. While noble metal catalysts like gold (Au) show good resistance to oxidation, they can be deactivated by intermediates or byproducts mdpi.com.

Strategies to overcome these challenges include:

Process Intensification: Utilizing techniques like flow chemistry can help to minimize byproduct formation by enabling precise control over reaction parameters and reducing reaction times.

Catalyst Design: Developing robust catalysts that are less susceptible to poisoning by reaction intermediates and byproducts is crucial. This may involve the use of protective coatings or the selection of supports that can stabilize the active metal nanoparticles.

Reaction Engineering: Optimizing reaction conditions, such as temperature, pressure, and pH, can help to suppress degradation pathways. For instance, it has been found that strong alkalinity favors the conversion of intermediates to the final product, but can also promote humin formation acs.org.

Future research should focus on gaining a deeper mechanistic understanding of the degradation pathways of MFFC and the deactivation mechanisms of catalysts. This knowledge will be instrumental in designing more stable and efficient production processes.

Economic Feasibility and Scalability of Production Processes

The economic viability of MFFC production is a critical factor for its commercialization. The costs associated with the synthesis of furan-based compounds from biomass are currently higher than those of their petroleum-based counterparts researchgate.net. Several factors contribute to this, including the cost of the starting material (HMF), the expense of catalysts (often precious metals), and the energy-intensive nature of the separation and purification processes.

The use of protecting groups, while effective in improving selectivity, adds extra steps to the process, increasing both capital and operational costs acs.org. The recovery and reuse of these protecting agents, such as PDO, are essential for improving the economic feasibility of this approach acs.org.

| Cost Factor | Challenge | Potential Solution |

|---|---|---|

| Starting Material | High cost of purified HMF | Development of efficient one-pot processes from raw biomass |

| Catalyst | Use of expensive noble metals (e.g., Au, Pd) | Development of catalysts based on earth-abundant metals |

| Process Complexity | Multiple reaction and separation steps | Process intensification and development of direct conversion routes |

| Energy Consumption | High temperatures and pressures often required | Development of catalysts that operate under milder conditions |

Techno-economic analyses (TEA) are crucial for identifying the key cost drivers and for guiding research efforts towards more economically viable production routes mdpi.com. Future research should focus on developing cost-effective catalysts from abundant materials, optimizing reaction conditions to reduce energy consumption, and designing integrated processes that minimize separation costs. The scalability of the developed processes from the lab to an industrial scale is another significant challenge that needs to be addressed through pilot plant studies and process modeling.

Development of Novel Catalytic Systems

The development of highly efficient and selective catalysts is at the heart of advancing MFFC production. While noble metal catalysts, particularly those based on gold (Au) and palladium (Pd), have shown promising results, their high cost and limited availability are significant drawbacks mdpi.com.

Current research is exploring a range of novel catalytic systems, including:

Bimetallic Catalysts: The combination of two different metals can lead to synergistic effects, enhancing catalytic activity and selectivity. For example, AuPd alloy nanoparticles have been used for the one-pot oxidation of HMF to dimethyl furan-2,5-dicarboxylate (DMFD), with MFFC as a key intermediate mdpi.com.

Metal Oxide Catalysts: Catalysts based on metal oxides, such as CeO₂, are being investigated as supports for noble metals, as they can enhance catalytic performance through strong metal-support interactions researchgate.net.

Heterogeneous Catalysts: The use of solid catalysts simplifies product separation and catalyst recycling, which is crucial for developing sustainable and cost-effective processes. Research is ongoing to develop stable and reusable heterogeneous catalysts for MFFC synthesis.

The proposed reaction mechanism for the oxidative esterification of HMF over a Au/γ-Al₂O₃ catalyst involves the initial formation of a hemiacetal intermediate, which is then oxidized to the monoester product, methyl 5-(hydroxymethyl)furan-2-carboxylate (HMFCE). Subsequent oxidation of the primary alcohol group in HMFCE forms MFFC nih.govqut.edu.au.

Future research in this area will focus on the rational design of catalysts based on a fundamental understanding of the reaction mechanism. This will involve the use of advanced characterization techniques and computational modeling to identify the key structural and electronic properties of catalysts that govern their activity and selectivity.

Exploration of New Derivatization Pathways and Applications